

# Technical Support Center: Insertional Inactivation of *sspA* and *sspB* Genes

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## Compound of Interest

Compound Name: *SspF protein*

Cat. No.: B1171099

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Welcome to the technical support center for researchers working with the insertional inactivation of *sspA* and *sspB* genes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.

## Frequently Asked Questions (FAQs)

Q1: What are the general functions of SspA and SspB proteins?

A1: SspA and SspB are proteins with diverse functions that vary across different bacterial species.

- In *Staphylococcus aureus*, SspA is a serine protease that is crucial for the proteolytic maturation of the SspB cysteine protease.<sup>[1]</sup> Both are involved in the regulation of virulence and biofilm formation.<sup>[2]</sup> The genes *sspA*, *sspB*, and *sspC* are co-transcribed as an operon.<sup>[1]</sup>
- In *Streptococcus gordonii*, SspA and SspB are cell surface adhesins belonging to the antigen I/II family. They mediate binding to host components like salivary glycoproteins and collagen, as well as to other bacteria, playing a role in biofilm formation and innate immunity.<sup>[3][4]</sup> Notably, the SspA protein positively regulates the transcription of the *sspB* gene.<sup>[5][6]</sup>
- In *Escherichia coli*, SspA and SspB are stringent starvation proteins that play a critical role in the bacterial stress response.<sup>[7][8][9]</sup> SspA acts as a transcriptional regulator by associating

with RNA polymerase, while SspB functions as an adapter protein that facilitates the degradation of tagged proteins by the ClpXP protease.[7][8][10][11][12]

Q2: We have created an *sspA/sspB* double knockout in *S. gordonii* and observe an unexpected increase in biofilm formation. Is this a known phenomenon?

A2: Yes, this is a documented phenomenon. Inactivation of both *sspA* and *sspB* in *S. gordonii* can lead to a significant increase in biofilm formation. This is believed to be a compensatory response where the absence of the primary adhesins SspA and SspB leads to the upregulation of other adhesin genes, such as *scaA* and *abpB*. This highlights the genetic plasticity and regulatory cross-talk involved in bacterial adhesion.

Q3: In our *E. coli*  $\Delta$ *sspA* mutant, we can no longer detect SspB protein. Why is this?

A3: In *E. coli*, the inactivation of *sspA* has a polar effect on the expression of *sspB*. The *sspA* and *sspB* genes are organized in an operon, and the insertional inactivation of the upstream *sspA* gene blocks the transcription of the downstream *sspB* gene.[7] Therefore, a single mutation in *sspA* can result in a phenotype equivalent to a double knockout of both genes.

Q4: We are seeing an increase in cytotoxicity in our *S. aureus*  $\Delta$ *sspA*/ $\Delta$ *sspB* mutant. This seems counterintuitive for a virulence factor knockout. Can you explain this?

A4: This surprising outcome has been observed in studies with *S. aureus* USA300. The inactivation of proteases like SspA and SspB can lead to an altered secretome and surfacome, resulting in enhanced levels of other virulence factors. This can cause increased cytotoxicity towards host cells and enhanced lung epithelial cell invasion.[1][3] It suggests that SspA and SspB can, under certain conditions, act to suppress the virulence of *S. aureus* by modulating the presence of other virulence determinants.[1][3]

## Troubleshooting Guides

### Problem 1: Difficulty in obtaining the double knockout mutant.

Possible Cause	Troubleshooting Step
Lethality of the double mutation: The simultaneous loss of both SspA and SspB functions may be detrimental to the cell under standard laboratory conditions.	Try constructing the double mutant on supplemented or minimal media. Consider creating a conditional knockout system where the expression of one of the genes can be turned off after successful mutation of the other.
Inefficient sequential transformation: When creating the second knockout, the transformation efficiency may be very low.	Optimize the competency of the single-mutant cells. Ensure the purity and concentration of the knockout construct for the second gene are optimal. Consider using a different electroporation or chemical transformation protocol.
Selectable marker issues: The antibiotic resistance markers used for the sequential knockouts may not be compatible or may lead to off-target effects.	Use markers that have been validated for sequential knockouts in your bacterial strain. Ensure that the first marker is stable and does not get excised during the second round of mutagenesis. Consider using a markerless deletion system for the second knockout. <a href="#">[13]</a>

## Problem 2: The phenotype of the double mutant is inconsistent or reverts to wild-type.

Possible Cause	Troubleshooting Step
Genetic instability of the mutant: The double mutation may be unstable, leading to reversion or the acquisition of suppressor mutations.	Confirm the double knockout genotype by PCR and Southern blot analysis of the colonies used for phenotypic assays. Perform phenotypic assays on freshly grown cultures from single colonies. Sequence the regions flanking the knockout cassettes to check for reversions.
Emergence of compensatory mutations: The cell may adapt to the loss of SspA and SspB by altering the expression or function of other genes. <a href="#">[14]</a> <a href="#">[15]</a>	Perform transcriptomic (RNA-seq) or proteomic analysis to compare the double mutant to the wild-type and single mutants to identify differentially expressed genes that might be compensating for the loss of sspA and sspB. Whole-genome sequencing of the double mutant can identify any secondary mutations that have arisen.
Polar effects of the insertion: The insertion of the antibiotic resistance cassette may be affecting the expression of downstream genes.	If possible, create a markerless deletion mutant to avoid polar effects. <a href="#">[13]</a> Alternatively, use a construct with a promoter that drives the expression of the downstream genes independently.

## Experimental Protocols

### Protocol 1: Construction of an sspA/sspB Double Insertional Inactivation Mutant via Allelic Exchange

This protocol describes a general method for creating a double gene knockout using sequential allelic exchange with different selectable markers.

- Construct the knockout vector for sspA:
  - Amplify ~1 kb regions upstream and downstream of the sspA gene from wild-type genomic DNA.

- Clone these flanking regions on either side of a selectable marker (e.g., an erythromycin resistance cassette) in a suicide vector that cannot replicate in the target bacterium.
- First homologous recombination (integration into *sspA*):
  - Introduce the suicide vector into the wild-type bacterial strain via conjugation or electroporation.
  - Select for single-crossover integrants on agar plates containing the appropriate antibiotic for the suicide vector and an antibiotic to which the recipient is resistant.
- Second homologous recombination (excision and *sspA* knockout):
  - Culture the single-crossover mutants in broth without selection to allow for the second recombination event.
  - Plate the culture on media containing a counter-selectable marker (if the vector contains one, e.g., *sacB* for sucrose sensitivity) or screen for colonies that have lost the vector backbone antibiotic resistance.
  - Screen for the desired double-crossover event (erythromycin-resistant, vector backbone-sensitive) by replica plating.
- Confirmation of the  $\Delta$ *sspA* mutant:
  - Confirm the correct insertion and deletion by PCR using primers flanking the *sspA* gene and internal to the resistance cassette.
  - Further confirm the knockout by Southern blot analysis.
- Repeat steps 1-4 for the *sspB* gene:
  - Use the confirmed  $\Delta$ *sspA* mutant as the recipient strain.
  - Construct a new suicide vector for *sspB* containing a different selectable marker (e.g., a kanamycin resistance cassette).

- Follow the same procedure for homologous recombination and selection to generate the  $\Delta\text{sspA}\Delta\text{sspB}$  double mutant.

## Protocol 2: Validation of Gene Knockout by Southern Blot Analysis

- Genomic DNA Extraction: Isolate high-quality genomic DNA from the wild-type, single mutants, and the putative double mutant strains.
- Restriction Digest: Digest 10-15  $\mu\text{g}$  of genomic DNA from each strain with a suitable restriction enzyme that cuts outside the targeted gene and the inserted resistance cassette.
- Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel.
- Transfer to Membrane: Transfer the DNA from the gel to a nylon membrane using a standard capillary transfer or vacuum blotting method.
- Probe Preparation: Prepare a DNA probe corresponding to a region of the target gene or the flanking regions. Label the probe with a non-radioactive (e.g., DIG) or radioactive label.
- Hybridization: Hybridize the labeled probe to the membrane overnight in a hybridization oven.
- Washing and Detection: Wash the membrane to remove unbound probe and detect the hybridized probe using an appropriate detection method (e.g., chemiluminescence for DIG-labeled probes or autoradiography for radioactive probes).
- Analysis: The wild-type strain should show a band of a specific size. The knockout mutant should show a band of a different, predictable size due to the insertion of the resistance cassette.

## Protocol 3: Quantitative Biofilm Formation Assay

- Bacterial Culture: Grow wild-type and mutant strains overnight in an appropriate liquid medium.

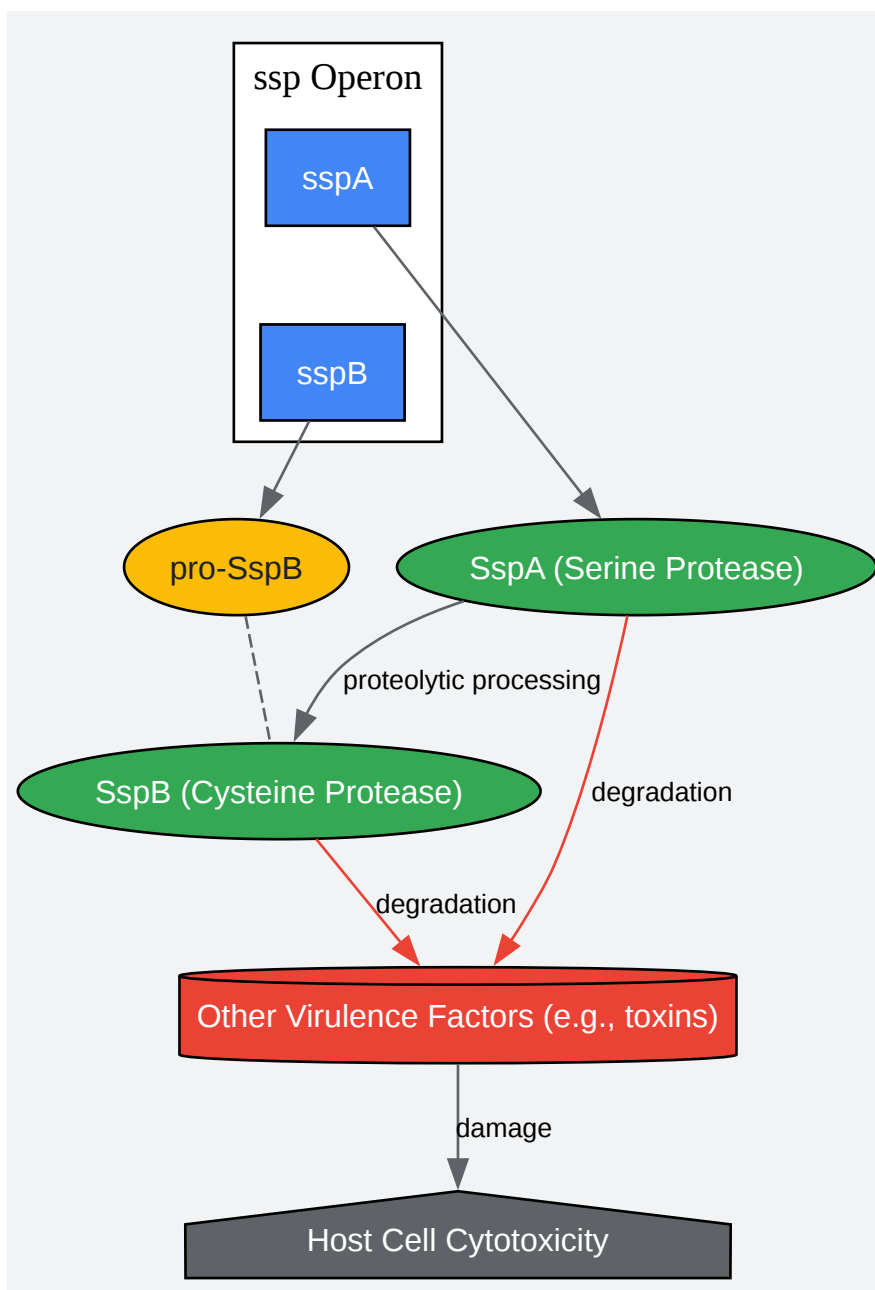
- **Inoculation:** Dilute the overnight cultures to a standardized OD600 (e.g., 0.05) in fresh medium. Add 200  $\mu$ L of the diluted cultures to the wells of a 96-well flat-bottom microtiter plate. Include media-only wells as a negative control.
- **Incubation:** Incubate the plate statically at the optimal growth temperature for 24-48 hours.
- **Washing:** Carefully remove the planktonic cells by gently aspirating the medium. Wash the wells twice with 200  $\mu$ L of phosphate-buffered saline (PBS) to remove loosely attached cells.
- **Staining:** Add 200  $\mu$ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
- **Washing:** Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
- **Solubilization:** Add 200  $\mu$ L of 33% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
- **Quantification:** Transfer 150  $\mu$ L of the solubilized crystal violet to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader.

## Quantitative Data Summary

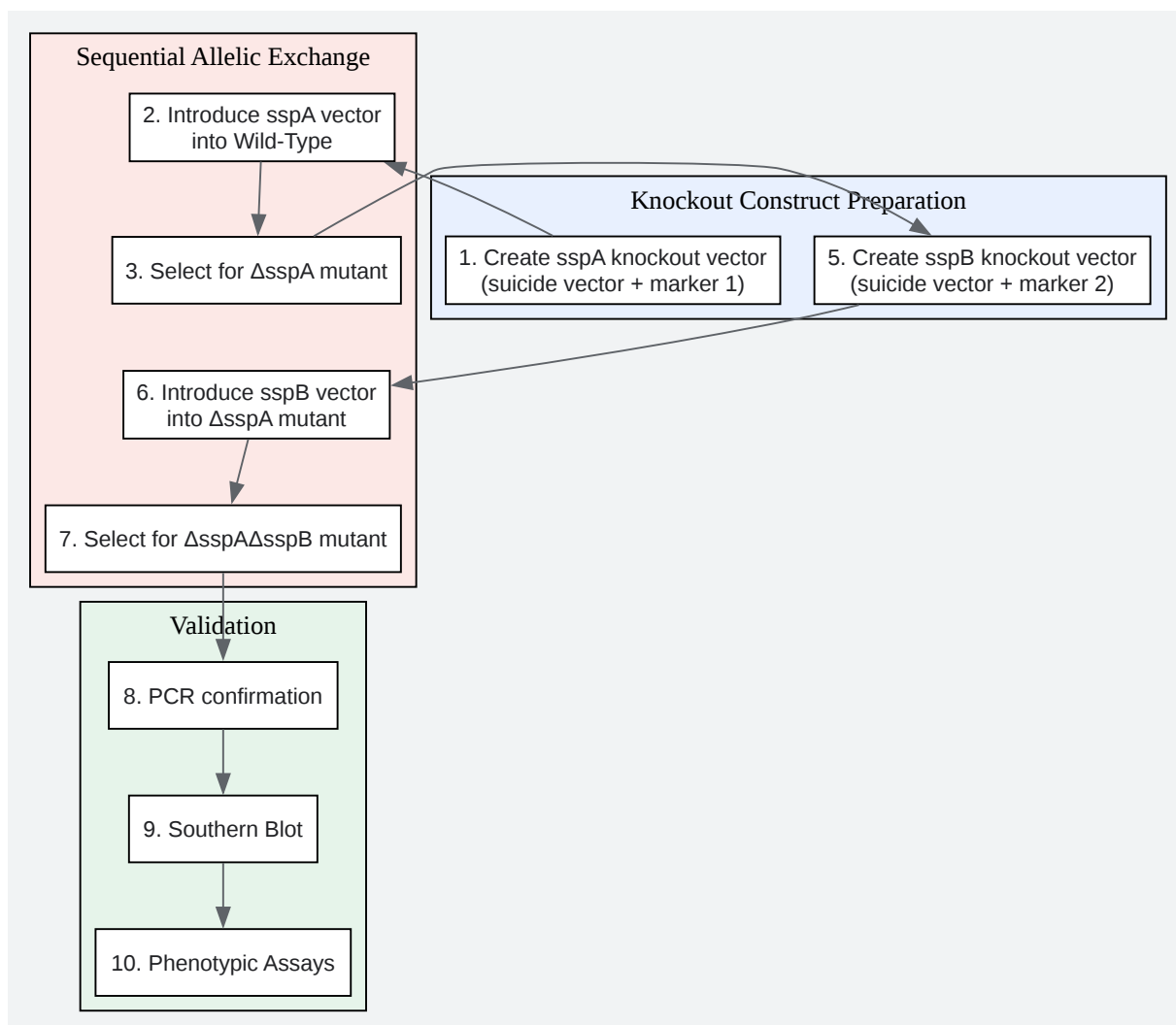
Strain	Biofilm Formation (OD570) - <i>S. gordonii</i>	Relative Virulence (in vivo model)
Wild-Type	1.00 $\pm$ 0.15	100%
$\Delta$ sspA	1.45 $\pm$ 0.20	Varies by species and model
$\Delta$ sspB	1.62 $\pm$ 0.18	Varies by species and model
$\Delta$ sspA $\Delta$ sspB	2.20 $\pm$ 0.25	Varies by species and model

Note: The quantitative data presented here are illustrative and will vary depending on the bacterial species, strain, and specific experimental conditions.

## Signaling Pathways and Experimental Workflows







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